2-(3-氯-4-氟苯基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

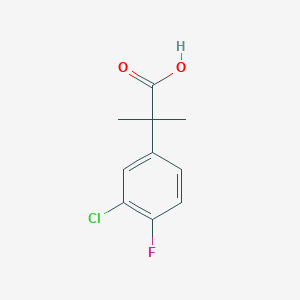

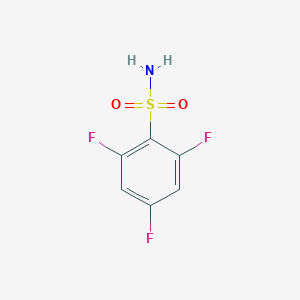

The compound "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" is a derivative of arylpropanoic acid, which is a class of compounds that includes several non-steroidal anti-inflammatory drugs (NSAIDs). The presence of halogen substituents, such as chlorine and fluorine, on the aromatic ring can significantly affect the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of halogenated arylpropanoic acids can be achieved through various methods. For instance, the synthesis of optically active 2-fluoropropanoic acid derivatives has been developed using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, yielding high enantiomeric purity . Similarly, the stereoselective fluorination of diastereoisomeric 2-alkyl 3-hydroxy 3-phenylpropanoic methyl esters using phenyltetrafluorophosphorane has been described, with the structure of the resulting compounds determined by NMR analysis . These methods could potentially be adapted for the synthesis of "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated arylpropanoic acids is crucial for their biological activity. NMR spectroscopy, particularly 19F NMR, is a valuable tool for determining the structure and conformation of these molecules . The relative populations of rotamers for each isomer can be determined, which is important for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of halogenated arylpropanoic acids can lead to various chemical transformations. For example, the reaction of penta

科学研究应用

合成生物活性化合物:

- 合成了一种结构类似于2-(3-氯-4-氟苯基)-2-甲基丙酸的化合物,作为生物活性抗癌药物的关键中间体。合成过程涉及取代和水解步骤,展示了这类化合物在药物合成途径中的潜力 (Zhang et al., 2019)。

手性超临界流体色谱(SFC)应用:

- 成功地使用手性SFC分离了2,2-二甲基-3-芳基丙酸的外消旋混合物,这类化合物与2-(3-氯-4-氟苯基)-2-甲基丙酸属于同一类。这展示了该分子在旨在分离对映体的先进色谱技术中的相关性,这是生产对映纯药物的关键过程 (Wu et al., 2016)。

糖苷化反应:

- 一种与2-(3-氯-4-氟苯基)-2-甲基丙酸密切相关的化合物被用作Schmidt糖苷化反应中的引导基团。这个过程在温和条件下高效地对立体位阻醇进行糖苷化,表明该分子在复杂碳水化合物合成中的实用性 (Szpilman & Carreira, 2009)。

结构和量子化学研究:

- 相关化合物已经接受了结构和量子化学研究,以了解它们的分子几何和化学反应性。这些研究在药物设计和材料科学中至关重要,其中分子的电子性质决定了它们的功能 (Satheeshkumar et al., 2017)。

液晶研究:

- 已合成并研究了类似于2-(3-氯-4-氟苯基)-2-甲基丙酸的化合物衍生物,以了解它们作为液晶的相行为。这项研究对于开发用于显示器和其他光学应用的新材料至关重要 (Begum et al., 2013)。

色氨酸-3-羟化酶抑制剂:

- 合成并评估了与2-(3-氯-4-氟苯基)-2-甲基丙酸结构相关的化合物,作为色氨酸-3-羟化酶的有效抑制剂,表明它们在神经保护疗法中的潜力 (Drysdale et al., 2000)。

远程C-H键活化:

- 相关结构已被用于涉及远程C-H键的交叉偶联反应,展示了该分子在合成有机化学中构建复杂分子的潜力 (Wan et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPYGHFTBRANDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)